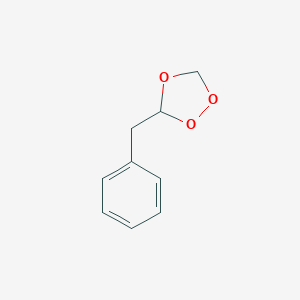

3-Benzyl-1,2,4-trioxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

121809-52-7 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

3-benzyl-1,2,4-trioxolane |

InChI |

InChI=1S/C9H10O3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,9H,6-7H2 |

InChI Key |

DVNPKYOZAQMNJW-UHFFFAOYSA-N |

SMILES |

C1OC(OO1)CC2=CC=CC=C2 |

Canonical SMILES |

C1OC(OO1)CC2=CC=CC=C2 |

Synonyms |

allylbenzene ozonide |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 1,2,4 Trioxolane and Analogues

Ozonolysis-Based Approaches

Ozonolysis, the cleavage of an alkene's double bond by ozone, is a fundamental method for forming the 1,2,4-trioxolane (B1211807) ring, also known as a secondary ozonide. numberanalytics.comorganic-chemistry.org The reaction proceeds through an unstable primary ozonide (a 1,2,3-trioxolane), which rearranges to a carbonyl compound and a carbonyl oxide, often called the Criegee intermediate. organic-chemistry.orgstackexchange.comwikipedia.org These two fragments then recombine in a 1,3-dipolar cycloaddition to form the more stable 1,2,4-trioxolane ring. numberanalytics.comorganic-chemistry.org

A significant advancement in the controlled synthesis of 1,2,4-trioxolanes is the Griesbaum co-ozonolysis. wikipedia.orgorganic-chemistry.org This name reaction facilitates the preparation of specifically tetrasubstituted ozonides by reacting an O-methyl oxime with a separate carbonyl compound in the presence of ozone. wikipedia.orgorganic-chemistry.org The O-methyl oxime serves as a precursor to a specific carbonyl oxide, which is generated in situ and subsequently trapped by the added carbonyl compound. organic-chemistry.org This circumvents the statistical mixture of products that can arise from the ozonolysis of an unsymmetrical alkene. organic-chemistry.org

The mechanism involves the initial reaction of ozone with the oxime to form the corresponding carbonyl oxide and methyl nitrite. organic-chemistry.org This carbonyl oxide then undergoes a 1,3-dipolar cycloaddition with the co-reactant (the carbonyl compound) to yield the desired 1,2,4-trioxolane. wikipedia.org This method has proven invaluable for creating ozonides with bulky substituents, which are often stable and isolable compounds. organic-chemistry.org

The Griesbaum co-ozonolysis is an inherently stereoselective process, a feature of critical importance when synthesizing complex molecules like 3-substituted 1,2,4-trioxolane analogues. nih.govresearchgate.net Research has demonstrated that the stereochemical outcome of the key cycloaddition step can be effectively controlled. acs.orgacs.org

In the synthesis of trioxolanes derived from substituted cyclohexanones, the carbonyl oxide intermediate preferentially attacks the cyclohexanone (B45756) from the axial direction. researchgate.net This leads to specific diastereomeric products:

3-Substituted Cyclohexanones : Axial attack results in products where the 3″-substituent is in an equatorial position, leading to a trans relationship relative to the peroxide bridge. nih.govacs.org This stereochemical preference has been unambiguously confirmed through X-ray structural analysis of a 3″-substituted 4-nitrobenzoate (B1230335) analogue. acs.orgacs.org

4-Substituted Cyclohexanones : Axial addition yields a product with an equatorial 4″-substituent, resulting in a cis relationship to the peroxide bridge. researchgate.net

The outcome and efficiency of ozonolysis reactions are highly dependent on the chosen reaction conditions, particularly the solvent. numberanalytics.com The solvent can influence the stability of the ozonide and the intermediates leading to its formation. numberanalytics.com For instance, dichloromethane (B109758) is known to stabilize ozonides, whereas protic solvents like methanol (B129727) can react with the carbonyl oxide intermediate to form hydroperoxy acetals. numberanalytics.comstackexchange.com

The choice of solvent is also critical for optimizing the trapping of the carbonyl oxide intermediate. Studies have shown that water-miscible solvents like acetone (B3395972) and acetonitrile (B52724) can lead to higher yields of desired products compared to water-immiscible solvents such as ethyl acetate. core.ac.uk Even unconventional solvents like liquid CO2 have been successfully used for the rapid ozonolysis of certain substrates. researchgate.net Optimized conditions for Griesbaum co-ozonolysis have been developed that proceed with high efficiency and diastereoselectivity across a wide range of substrates. rsc.org

Below is a table summarizing the effect of different solvents on ozonide stability and reaction outcomes.

| Solvent | Effect on Ozonide Stability/Reaction Outcome | Citation(s) |

| Dichloromethane | Stabilizes ozonide; common non-interactive solvent. | numberanalytics.comorganic-chemistry.org |

| Pentane | Less reactive; may require longer reaction times. | numberanalytics.com |

| Methanol | Can lead to ozonide decomposition; reacts with carbonyl oxide. | numberanalytics.comstackexchange.com |

| Acetone/Acetonitrile | Water-miscible; can improve yields in reductive ozonolysis. | core.ac.uk |

| Liquid CO2 | Enables rapid ozonolysis for certain substrates. | researchgate.net |

Non-Ozonolytic Synthetic Pathways

Alternative, ozone-free methods for synthesizing the 1,2,4-trioxolane ring have been developed, providing important routes that avoid the generation and handling of potentially explosive ozone.

A notable non-ozonolytic strategy involves the acid-catalyzed peroxidation of 1,5-diketones with hydrogen peroxide to form bridged 1,2,4-trioxolanes. mdpi.comresearchgate.net This approach represents a significant development in peroxide chemistry, expanding the toolkit for accessing ozonide structures. mdpi.com The reaction has been successfully applied to a wide range of 1,5-diketones, affording the corresponding bridged ozonides in moderate to high yields, typically ranging from 50% to 84%. mdpi.comresearchgate.netdntb.gov.uanih.gov This method is particularly useful for creating bicyclic systems that are structurally related to natural peroxide compounds. mdpi.com

The peroxidation of 1,5-diketones is often facilitated by a catalyst. Tin(IV) chloride (SnCl4) has been identified as a highly effective catalyst for this transformation. mdpi.comdntb.gov.ua The SnCl4-catalyzed reaction between a 1,5-diketone and hydrogen peroxide selectively forms the bridged 1,2,4-trioxolane structure. mdpi.comresearchgate.netnih.gov

Researchers have optimized this catalytic system by adjusting the amount of catalyst, hydrogen peroxide, and the type of solvent. mdpi.comresearchgate.net For example, using tetrahydrofuran (B95107) (THF) as a solvent, the reaction proceeds efficiently over 24 hours. mdpi.comresearchgate.netresearchgate.net The choice of solvent was found to be capable of tuning the ratio of stereoisomeric ozonides produced. mdpi.comresearchgate.net The data below illustrates the optimization of the peroxidation of a model 1,5-diketone catalyzed by SnCl4.

| Entry | H2O2 (eq.) | SnCl4 (eq.) | Solvent | Yield (%) | Citation(s) |

| 1 | 1.5 | 1.0 | THF | 21 | researchgate.net |

| 2 | 3.0 | 1.0 | THF | 35 | researchgate.net |

| 3 | 1.5 | 3.0 | THF | 55 | researchgate.net |

| 4 | 1.5 | 5.0 | THF | 72 | researchgate.net |

| 5 | 1.5 | 7.0 | THF | 72 | researchgate.net |

| 6 | 1.5 | 5.0 | Et2O | 70 | researchgate.net |

| 7 | 1.5 | 5.0 | Dioxane | 65 | researchgate.net |

Data adapted from studies on a model 1,5-diketone (diketone 1a). researchgate.net

Beyond SnCl4, other catalytic systems have been explored. For instance, a heteropolyacid catalyst (H3+xPMo12-x+6Mox+5O40) supported on silica (B1680970) has been developed for the peroxidation of 1,5-diketones, achieving yields of up to 90% for bridged 1,2,4-trioxolanes under heterogeneous conditions. nih.gov

Stereocontrolled Synthesis of 3-Benzyl-1,2,4-Trioxolane Stereoisomers

The stereocontrolled synthesis of 1,2,4-trioxolanes, including analogues of this compound, is crucial for investigating the structure-activity relationships of this class of compounds. The spatial arrangement of substituents on the trioxolane ring can significantly influence the molecule's biological and chemical properties. A primary and highly effective method for achieving such control is the Griesbaum co-ozonolysis reaction. nih.govnih.govresearchgate.net

This reaction typically involves the ozonolysis of an O-alkyl oxime in the presence of a ketone. The stereoselectivity of this process is a key feature, often leading to a preferential formation of one diastereomer over another. researchgate.net For instance, in the synthesis of related 3''-substituted 1,2,4-trioxolanes, the Griesbaum co-ozonolysis has been shown to be diastereoselective, yielding predominantly products where the substituent at the 3-position and the peroxide bridge have a trans relationship. nih.govnih.govresearchgate.net This stereochemical outcome has been confirmed through techniques such as X-ray crystallography of analogous compounds. nih.govacs.org

| Reactants | Key Reaction Type | Primary Stereochemical Outcome | Overall Yield | Reference |

|---|---|---|---|---|

| Ketone and O-methyl oxime | Griesbaum Co-ozonolysis | Predominantly trans relationship between 3-substituent and peroxide bridge | 67–71% (for related analogues) | nih.govnih.gov |

| 4-Substituted Cyclohexanone and O-methyl adamantanone oxime | Griesbaum Co-ozonolysis | Predominantly cis configuration (phenyl and adamantyl groups) | Not specified | acs.org |

Derivatization Strategies for the Benzyl (B1604629) Moiety and Other Positions on the Trioxolane Ring

The derivatization of a parent molecule like this compound is a common strategy to create analogues with modified properties, such as improved solubility or altered biological activity. nih.gov A significant advantage of the 1,2,4-trioxolane ring is its notable stability and resistance to a variety of reagents, which permits chemical modifications at other parts of the molecule without destroying the core peroxide structure. researchgate.netmdpi.com

Derivatization of the Benzyl Moiety: The benzyl group offers several sites for chemical modification. Standard organic reactions can be applied to alter its structure.

Aromatic Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution to introduce various functional groups (e.g., nitro, halogen, alkyl groups) at the ortho, meta, or para positions.

Benzylic Position Functionalization: The benzylic carbon (the CH₂ group) is activated and can be a target for specific reactions. For example, Wohl-Ziegler bromination can introduce a bromine atom, or oxidation can convert the benzylic methylene (B1212753) into a carbonyl group. wikipedia.org

Derivatization at Other Positions on the Trioxolane Ring: Modification is also possible at other positions of the parent structure, assuming the synthesis starts with appropriately functionalized precursors. For instance, if the trioxolane is formed from a substituted ketone, those substituents can be carried into the final product. These groups can then be chemically altered. Research on related ozonides has demonstrated that functional groups, such as esters, located near the trioxolane ring can be reduced to alcohols using reagents like lithium aluminium hydride (LiAlH₄) while leaving the peroxide ring intact. mdpi.com This demonstrates the feasibility of post-synthesis modifications on substituents attached to the core structure.

| Target Site | Strategy | Potential Reagents/Reactions | Purpose | Reference |

|---|---|---|---|---|

| Benzyl Moiety (Aromatic Ring) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Introduce electronic diversity | wikipedia.org |

| Benzyl Moiety (Benzylic Carbon) | Oxidation | KMnO₄, CrO₃-dmpyz | Introduce a carbonyl group | wikipedia.org |

| Other Ring Substituents (e.g., Ester) | Reduction | LiAlH₄ | Convert ester to alcohol | mdpi.com |

| General Structure | Coupling Reactions | Palladium-catalyzed cross-coupling | Form new C-C bonds | organic-chemistry.org |

Molecular Structure, Conformation, and Isomerism of 3 Benzyl 1,2,4 Trioxolane

Advanced Spectroscopic Characterization for Structural Elucidation

The precise determination of the molecular structure of 3-benzyl-1,2,4-trioxolane relies on a combination of modern spectroscopic techniques. Each method provides complementary information, which, when pieced together, offers a comprehensive picture of the compound's connectivity, stereochemistry, and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are critical for confirming the molecular skeleton and for assigning the relative stereochemistry of the substituents.

While specific spectral data for this compound is not extensively published, expected chemical shifts can be inferred from related structures and the known effects of the benzyl (B1604629) and trioxolane moieties.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Phenyl (C₆H₅) | 7.20-7.40 | Multiplet | - |

| Benzylic (CH₂) | ~3.0-3.5 | Doublet of Doublets or Multiplet | - |

| Trioxolane Ring (CH) | ~5.0-5.5 | Multiplet | - |

| Trioxolane Ring (CH₂) | ~4.5-5.0 | Multiplet | - |

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Phenyl (C₆H₅) - Quaternary | ~135-140 |

| Phenyl (C₆H₅) - CH | ~125-130 |

| Benzylic (CH₂) | ~35-45 |

| Trioxolane Ring (CH) | ~100-110 |

| Trioxolane Ring (CH₂) | ~90-100 |

Note: The expected values are estimations and can vary based on the solvent and specific stereoisomer.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be instrumental in determining the through-space proximity of protons, thereby establishing the cis/trans relationship of the benzyl group relative to the substituents on the other side of the trioxolane ring. Conformational analysis of the five-membered ring can also be aided by measuring coupling constants and observing their changes with temperature. mdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is particularly useful for identifying the characteristic vibrational modes of functional groups. In the case of this compound, the peroxide bond (O-O) of the trioxolane ring is a key feature.

The O-O stretching vibration is typically weak in the infrared spectrum but can sometimes be observed as a moderate to weak band in the Raman spectrum. The C-O stretching vibrations of the trioxolane ring are expected to appear as strong bands in the FTIR spectrum.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) stretch | 3000-3100 | Medium |

| C-H (aliphatic) stretch | 2850-3000 | Medium |

| C=C (aromatic) stretch | 1450-1600 | Medium to Strong |

| C-O (ether/peroxide) stretch | 1000-1200 | Strong |

| O-O (peroxide) stretch | 800-900 | Weak (FTIR), Medium (Raman) |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and stereochemistry. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₉H₁₀O₃), the expected exact mass would be calculated and compared to the experimental value with a high degree of accuracy.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The cleavage of the peroxide bond is often a primary fragmentation pathway for trioxolanes. The benzyl group can also undergo characteristic fragmentation, such as the formation of the tropylium (B1234903) ion (m/z 91).

Expected HRMS Data and Fragmentation:

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | C₉H₁₀O₃ | 166.06299 | Molecular Ion |

| [M - O]⁺ | C₉H₁₀O₂ | 150.06808 | Loss of an oxygen atom |

| [M - O₂]⁺ | C₉H₁₀O | 134.07316 | Loss of dioxygen |

| [M - CH₂O]⁺ | C₈H₈O₂ | 136.05243 | Loss of formaldehyde (B43269) |

| [C₇H₇]⁺ | C₇H₇ | 91.05478 | Tropylium ion |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific isomer. nist.gov

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and torsional angles. A successful single-crystal X-ray diffraction study of this compound would unequivocally establish its three-dimensional structure in the solid state. wikipedia.org

This technique would confirm the connectivity and reveal the preferred conformation of the 1,2,4-trioxolane (B1211807) ring, which typically adopts an envelope or twisted conformation to minimize steric strain. Furthermore, for chiral isomers, X-ray crystallography can be used to determine the absolute configuration, provided a suitable heavy atom is present or by using anomalous dispersion techniques. The crystal packing would also reveal intermolecular interactions, such as C-H···O hydrogen bonds, that stabilize the solid-state structure.

While a specific crystal structure for this compound is not publicly available, data from related substituted 1,2,4-trioxolanes show that the ring can adopt various conformations depending on the nature and stereochemistry of the substituents. organic-chemistry.org

Stereoisomerism and Diastereomeric Relationships in 3-Benzyl-1,2,4-Trioxolanes

The presence of stereocenters in the this compound molecule gives rise to the possibility of stereoisomerism. The carbon atom at the 3-position, to which the benzyl group is attached, is a stereocenter. Depending on the substitution pattern on the other carbon atom of the trioxolane ring (C5), additional stereocenters may be present.

If C5 is also substituted, the molecule can exist as diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers will have different physical properties and can be distinguished and separated using techniques like chromatography. The relative stereochemistry of the substituents is typically designated as cis or trans.

For a molecule with n stereocenters, the maximum number of possible stereoisomers is 2ⁿ. beilstein-journals.org Therefore, a this compound with one additional stereocenter could exist as up to four stereoisomers (two pairs of enantiomers). The relationship between these isomers can be described as enantiomeric (non-superimposable mirror images) or diastereomeric. researchgate.netmdpi.com

Conformational Analysis of the 1,2,4-Trioxolane Ring System with Benzyl Substituents

The five-membered 1,2,4-trioxolane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the twist (or half-chair) conformations. The presence of substituents, such as the benzyl group, will influence the conformational equilibrium of the ring.

Chemical Reactivity and Transformation Mechanisms of 3 Benzyl 1,2,4 Trioxolane

Peroxide Bond Cleavage Pathways

The cleavage of the O-O bond in the 1,2,4-trioxolane (B1211807) ring is the pivotal event that dictates the subsequent chemical transformations. This scission can occur through two primary mechanisms: homolytic, which involves the formation of radical intermediates, or heterolytic, which generates ionic species.

Homolytic Scission of the Endoperoxide Linkage

Homolytic cleavage of the endoperoxide bond involves the symmetrical breaking of the oxygen-oxygen single bond, resulting in the formation of a diradical species. chemrxiv.org This activation pathway does not require a redox couple, as there is no net change in the number of electrons. chemrxiv.org The process can be initiated by thermal or photochemical energy. beilstein-journals.orgnih.gov For endoperoxides like artemisinin (B1665778) and its synthetic analogues, including 1,2,4-trioxolanes, homolytic scission is considered a plausible activation mechanism alongside reductive cleavage. chemrxiv.orgacs.org

Upon cleavage, highly unstable and reactive oxygen-centered radicals are generated. chemrxiv.orgresearchgate.net The stability of these initial alkoxy radicals is influenced by the nature of the substituents on the adjacent carbon atoms. nih.gov These oxygen-centered radicals are transient and readily undergo further reactions, most commonly rearrangement into more stable carbon-centered radicals through processes like 1,5-hydrogen shifts or C-C bond cleavage. chemrxiv.org Computational studies suggest that the Gibbs free energy associated with activation via a homolytic (biradical) intermediate is competitive with the more commonly cited reductive heterolytic (monoradical) process, indicating it is a viable alternative pathway. chemrxiv.org

Heterolytic Fragmentation Processes

Heterolytic fragmentation involves the asymmetrical cleavage of bonds, leading to the formation of ions. In the case of 1,2,4-trioxolanes, this can be promoted by acidic conditions. evitachem.com For instance, certain 3-(1-arylcycloalkyl)-substituted 1,2,4-trioxolanes have been observed to decompose smoothly on silica (B1680970) gel, a solid acid catalyst. psu.edu This decomposition can proceed via novel pathways that involve the heterolytic fission of the carbon-carbon bond connecting the peroxide ring to the cycloalkyl substituent. psu.edu

However, the substitution pattern on the trioxolane ring significantly influences its susceptibility to certain fragmentation pathways. For tetrasubstituted 1,2,4-trioxolanes that lack α-hydrogens, heterolytic fragmentation pathways driven by the formation of stable carbonyl-containing products are precluded. acs.org This structural feature is a key consideration in the design of stable trioxolane-based compounds. An alternative heterolytic pathway, Lewis acid-catalyzed fragmentation of the 1,2,4-trioxane (B1259687) ring of artemisinin, has also been proposed, suggesting similar mechanisms could be accessible to trioxolanes under appropriate catalytic conditions. unomaha.edu

Reactions with Transition Metal Species and Radical Intermediates

The interaction of 1,2,4-trioxolanes with transition metal species, especially iron(II), is a cornerstone of their mechanism of action, particularly in biological contexts like antimalarial activity. researchgate.netnih.gov This interaction facilitates the reductive cleavage of the peroxide bond, initiating a cascade of radical reactions.

Iron-Mediated Peroxide Bond Cleavage and Carbon-Centered Radical Generation

The prevailing view is that a Fenton-type reduction by ferrous iron sources is an essential chemical event for the activation of 1,2,4-trioxolanes. nih.gov The process involves a single-electron transfer from Fe(II) to the peroxide bond, which undergoes reductive cleavage. unomaha.eduacs.org This irreversible redox reaction is considered the key activation step for peroxide-based antimalarial agents. unomaha.eduresearchgate.net

The initial products of this iron-mediated cleavage are oxygen-centered radicals. researchgate.netresearchgate.net These highly reactive intermediates rapidly rearrange to form more stable carbon-centered radicals. researchgate.netnih.govacs.orgresearchgate.net The generation of these carbon-centered radicals is a critical outcome, as these species are believed to be the primary cytotoxic agents responsible for the compound's biological effects, acting through the alkylation of crucial biomolecules. researchgate.net The substitution pattern on the trioxolane ring is known to influence the lifetime and reactivity of the initially formed alkoxy radicals. nih.gov

Mechanistic Studies of Reaction Pathways with Iron(II) and Heme Models

Detailed mechanistic studies, often using simplified achiral trioxolane prototypes, have been instrumental in understanding the factors that govern the reaction with iron(II). unomaha.edu These studies help to dissect the electronic and steric effects that influence the formation and subsequent reactions of the radical intermediates. unomaha.edu The reaction with Fe(II) salts is a single-electron reduction that cleaves the peroxide bond. unomaha.eduunl.eduacs.org

A key finding from these studies is the regioselectivity of the initial iron attack on the two peroxide oxygen atoms (O1 and O2). For example, in studies with a dispiro-1,2,4-trioxolane, a modest preference was observed for the Fe(II) to attack the less sterically hindered peroxide oxygen atom. unomaha.edu The steric hindrance afforded by bulky substituents, such as a spiroadamantane group, can significantly influence this regioselectivity. unomaha.edu

In biological systems, heme is considered a likely source of the activating Fe(II). researchgate.netnih.gov Reactions with heme are significantly faster than those with either free iron(II) salts or intact hemoglobin. nih.gov The stability of 1,2,4-trioxolanes in the presence of oxyhemoglobin, contrasted with their rapid degradation by free heme, may explain their selective toxicity toward malaria-infected erythrocytes over healthy ones. nih.gov

| Reactant | Reagent | Observed Products | Inferred Pathway Ratio (O1:O2 attack) | Mechanistic Implication |

|---|---|---|---|---|

| Dispiro-1,2,4-trioxolane 7 | Iron(II) Bromide | Bromoester carbinol, Cyclohexanone (B45756), Formaldehyde (B43269) | 3:2 | A small preference for Fe(II) attack on the nonketal peroxide oxygen (O1) is indicated by the product distribution. unomaha.edu |

Formation and Subsequent Transformations of Reactive Intermediates

The iron-mediated activation of 1,2,4-trioxolanes generates a sequence of reactive intermediates. The process begins with the formation of an Fe(III)-complexed oxygen-centered radical following the initial attack by Fe(II). unomaha.edu This oxy radical is unstable and undergoes rapid subsequent transformations, primarily through β-scission pathways. unomaha.edu

These β-scission reactions lead to the formation of carbon-centered radicals and stable carbonyl compounds. unomaha.edu For instance, attack at one oxygen can lead to a primary carbon-centered radical and an ester, while attack at the other oxygen can generate an α-oxa primary carbon-centered radical and a ketone (e.g., cyclohexanone). unomaha.edu This α-oxa radical intermediate is itself unstable and can further "unravel" to yield additional stable molecules, such as formaldehyde and another ketone molecule. unomaha.edu The entropically favored β-scission pathways that form relatively stable α-oxa carbon-centered radicals are often very rapid. unomaha.edu These downstream carbon radicals and the various carbonyl end products are the ultimate result of the initial peroxide bond cleavage. unomaha.edunih.gov

| Pathway | Initiator/Catalyst | Initial Intermediate | Key Characteristics | Reference |

|---|---|---|---|---|

| Homolytic Scission | Heat, Light | Oxygen-centered diradical | Symmetrical O-O bond breaking; no redox couple required. | chemrxiv.orgnih.gov |

| Heterolytic Fragmentation | Acid (e.g., silica gel) | Ionic species | Asymmetrical bond cleavage; can involve C-C bond fission. | evitachem.compsu.edu |

| Iron-Mediated Reductive Cleavage | Fe(II), Heme | Oxygen-centered monoradical | Fenton-type reaction; leads to carbon-centered radicals via rearrangement. | unomaha.edunih.govacs.org |

Degradation and Stability Pathways

The stability of 3-benzyl-1,2,4-trioxolane is not absolute; the molecule is susceptible to degradation through several pathways, including thermal, photochemical, and chemical-mediated processes. The specific conditions and the presence of substituents on the trioxolane ring significantly influence the rate and mechanism of these degradation pathways.

Thermal and Photochemical Decomposition

The reactivity of 1,2,4-trioxolanes is largely dominated by their thermal and photochemical decomposition routes. researchgate.netresearchgate.net These processes involve the cleavage of the weak oxygen-oxygen bond in the peroxide bridge, which can be initiated by heat or light. The decomposition of cyclic peroxides, such as 1,2,4-trioxolanes, can lead to the formation of various products, including cyclic lactones and cycloalkanes, through complex rearrangement and fragmentation reactions. beilstein-journals.org The initial step is often the homolytic cleavage of the O-O bond, generating radical intermediates that drive subsequent transformations. beilstein-journals.org Studies on related dispiro-1,2,4-trioxolanes have explored their photoinduced reactivity, highlighting the importance of light as an energy source for initiating decomposition. abe-lab.com

Acid-Catalyzed Degradation Mechanisms

Under acidic conditions, this compound undergoes accelerated degradation. A specific acid-catalyzed pathway is a dominant degradation mechanism for 1,2,4-trioxolanes at a pH below 2. researchgate.net The proposed mechanism in aqueous solutions involves a concerted heterolytic scission of the central ozonide ring. researchgate.net This process is analogous to other acid-catalyzed peroxide rearrangements, such as the Baeyer-Villiger oxidation, which proceeds through the formation of a tetrahedral intermediate often referred to as a Criegee intermediate. beilstein-journals.orgbeilstein-journals.org In this mechanism, protonation of an oxygen atom in the trioxolane ring facilitates the cleavage of the O-O bond. beilstein-journals.org For certain substituted trioxolanes, such as trioxolane ketals, this degradation follows a first-order decay process under acidic conditions to yield a ketone, while demonstrating stability in neutral media. acs.org

Aqueous Solution Stability and Degradation Product Formation

The stability of 1,2,4-trioxolanes in aqueous environments is a critical factor for many applications. The degradation in aqueous solution has been shown to follow apparent first-order kinetics. researchgate.net Interestingly, the degradation rate is largely independent of pH above 2 and is not affected by the ionic strength of the solution, suggesting that water is not directly involved in the rate-determining step of the degradation mechanism under these conditions. researchgate.net However, the solvent's dielectric constant has a significant effect on the degradation rate. researchgate.net While specific degradation products of this compound itself are not detailed in the provided literature, studies on analogous compounds have successfully identified all major degradation products and confirmed mass balance. researchgate.net Some trioxolane derivatives have shown considerable stability in neutral aqueous solutions, such as deionized water and isotonic phosphate (B84403) buffer (pH 7.4), with no significant decomposition observed over extended periods. acs.org

Influence of Substituents on Chemical and Metabolic Stability

Substituents on the 1,2,4-trioxolane ring play a crucial role in determining its chemical and metabolic stability. A key strategy for enhancing stability is the introduction of sterically bulky groups on at least one side of the trioxolane heterocycle. google.comgoogle.com This steric hindrance provides a protective shield for the peroxide bond, increasing both chemical and metabolic stability, which can lead to improved in vivo activity. google.com

For instance, the presence of a spiroadamantane group is a common feature in stabilized trioxolanes. acs.orggoogle.com However, a balance is necessary, as compounds with two bulky spiroadamantane groups can become inactive. acs.org The nature of the substituent also matters; trioxolanes with a cis-8′-phenyl substituent on a spirocyclohexyl ring showed surprisingly improved stability and longer half-lives compared to those with cis-8′-alkyl substituents. google.com

Stereochemistry also has a profound impact on stability. For some ozonides, trans isomers were found to degrade approximately four times faster in aqueous solution than their corresponding cis isomers. researchgate.net

Table 1: Influence of Substituents on Trioxolane Stability

| Feature | Effect on Stability | Citation |

|---|---|---|

| Steric Hindrance | Increased steric bulk (e.g., spiroadamantane) enhances chemical and metabolic stability. | google.comgoogle.com |

| Substituent Type | cis-phenyl substituents confer greater stability than cis-alkyl substituents. | google.com |

| Stereochemistry | cis isomers can be significantly more stable than trans isomers in aqueous solutions. | researchgate.net |

| Lipophilicity | Highly lipophilic trioxolanes may exhibit limited oral bioavailability. | acs.org |

Reaction Kinetics and Mechanistic Rate Studies

Kinetic studies provide quantitative insight into the degradation mechanisms of this compound. The degradation of related ozonides in aqueous solution has been demonstrated to follow apparent first-order kinetics. researchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the trioxolane.

The rate of degradation is significantly influenced by the molecular structure, particularly the stereochemistry. As noted previously, trans isomers of certain ozonides degrade at a rate approximately four-fold faster than the corresponding cis isomers. researchgate.net Acid-catalyzed degradation also follows a predictable kinetic profile, with some trioxolane ketals showing a first-order decay process in acidic media. acs.org Studies on the iron(II)-mediated degradation of substituted dispiro-1,2,4-trioxolanes also confirmed first-order degradation kinetics. researchgate.net Kinetic solvent isotope effect studies have been employed to probe the degradation mechanism in aqueous solutions, suggesting the reaction proceeds through a concerted heterolytic scission of the ozonide ring without the direct involvement of water in the transition state. researchgate.net

Table 2: Summary of Kinetic Data for 1,2,4-Trioxolane Degradation

| Condition | Kinetic Order | Key Findings | Citation |

|---|---|---|---|

| Aqueous Solution (pH > 2) | Apparent First-Order | Rate is independent of pH and ionic strength; influenced by solvent dielectric constant. | researchgate.net |

| Acidic Conditions (pH < 2) | First-Order | A specific acid-catalyzed pathway becomes the dominant degradation route. | researchgate.netacs.org |

| Fe(II) Mediated | First-Order | Degradation is initiated by ferrous iron. | researchgate.net |

| Stereochemistry | - | trans isomers can degrade ~4x faster than cis isomers. | researchgate.net |

Interactions with Other Chemical Species (e.g., Reducing Agents, Nucleophiles)

The peroxide bond of this compound is a key site for interactions with other chemical species, particularly reducing agents. The reaction with ferrous iron (Fe(II)) is a well-documented interaction that is fundamental to the biological activity of many trioxolane-based antimalarial agents. researchgate.net This iron-promoted reduction leads to the cleavage of the endoperoxide bond and the generation of reactive radical species. google.comresearchgate.net

The interaction is not limited to iron. The decomposition products of related 1,2,4-trithiolanes are known to react with low-valent platinum and iron compounds to form metal-sulfur complexes, suggesting that trioxolanes may have analogous reactivity with various metals. researchgate.netresearchgate.net

Trioxolanes can also react with strong reducing agents. In a notable example, a keto ozonide was selectively reduced using lithium aluminum hydride (LiAlH₄). mdpi.com Despite the harsh reducing conditions, the peroxide ring remained intact, and the keto group was reduced to a hydroxyl group, demonstrating that transformations of functional groups are possible without destroying the core trioxolane structure. mdpi.com This highlights the potential for nucleophilic attack at sites other than the peroxide bridge, depending on the specific reagents and conditions.

Theoretical and Computational Chemistry of 3 Benzyl 1,2,4 Trioxolane

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1,2,4-trioxolane (B1211807) ring system. The stability of this ring is primarily dictated by the weak peroxide (O–O) bond, making it a focal point for computational studies.

The strength of the O–O bond is a critical parameter for assessing the stability and reactivity of peroxides. wayne.edu High-level ab initio methods and Density Functional Theory (DFT) are powerful tools for calculating Bond Dissociation Energies (BDEs).

Ab initio methods like the G2 level of theory and Complete Basis Set (CBS) methods such as CBS-APNO provide highly accurate BDE values. wayne.eduacs.orgwayne.edu For instance, calculations at the G2 level of theory yield bond dissociation enthalpies of approximately 50 kcal/mol for hydrogen peroxide (HOOH) and 45 kcal/mol for methyl hydroperoxide (CH3OOH). wayne.edu More recent studies using the more accurate CBS-APNO level have refined these values and expanded the scope to a wider range of peroxides. wayne.eduacs.org

DFT offers a computationally less expensive alternative, though the accuracy is highly dependent on the chosen functional. unab.cl Benchmark studies have been performed to validate various DFT functional-basis set combinations against experimental data and high-level ab initio calculations. unab.cl Functionals such as M06-2X and the ωB97 family have been shown to produce O–O bond energies that compare favorably with G4 and CBS-APNO values. acs.orgunab.cl The typical O–O BDE for organic hydroperoxides is predicted to be in the range of 35 to 50 kcal/mol. researchgate.net For the 3-benzyl-1,2,4-trioxolane, the BDE of the peroxide bond is expected to fall within this range, influenced by the electronic and steric effects of the benzyl (B1604629) substituent.

Table 1: Calculated O–O Bond Dissociation Enthalpies (BDEs) for Various Peroxides Using Different Computational Methods

| Compound | Method | BDE (kcal/mol at 298 K) | Reference |

| Hydrogen Peroxide (HOOH) | G2 | 50.5 | wayne.edu |

| Methyl Hydroperoxide | G2 | 45.0 | wayne.edu |

| Dimethyl Peroxide | G2 | 39.3 | wayne.edu |

| Di-tert-butyl Peroxide | CBS-APNO | 42.35 | wayne.edu |

| Di(trifluoromethyl) Peroxide | CBS-APNO | 48.83 | wayne.edu |

Computational data, particularly the calculated O–O BDE, correlates strongly with the experimental reactivity of 1,2,4-trioxolanes. The antimalarial activity of synthetic ozonides, for example, is predicated on the reductive cleavage of the peroxide bond by ferrous iron (Fe(II)) species within the parasite. nih.govnih.govnih.gov

A lower calculated BDE suggests a weaker O–O bond, which implies greater susceptibility to reductive cleavage. This Fenton-like reaction initiates a cascade that produces cytotoxic carbon-centered radicals, leading to the death of the parasite. nih.govnih.gov Therefore, a direct correlation exists: the computationally predicted ease of O–O bond scission is a key indicator of the compound's potential biological activity. nih.gov Studies on various 1,2,4-trioxolanes and the related 1,2,4-trioxane (B1259687) artemisinin (B1665778) have reinforced this structure-activity relationship, where the stability of the endoperoxide bridge is inversely related to its therapeutic efficacy. nih.govresearchgate.netnih.gov The specific substituents on the trioxolane ring, such as the benzyl group in this compound, modulate the BDE through electronic and steric effects, thereby fine-tuning the compound's reactivity and biological profile. mdpi.com

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is an indispensable tool for elucidating the complex reaction mechanisms of 1,2,4-trioxolanes. The most studied reaction pathway is the Fe(II)-mediated decomposition, which is crucial for the antimalarial action of these compounds. nih.govnih.gov

Computational studies model this process by mapping the potential energy surface for the entire reaction coordinate. The mechanism is believed to proceed as follows:

Coordination: An Fe(II) species coordinates to one of the oxygen atoms of the peroxide bridge. nih.gov Computational models can determine the preferred coordination site, which is typically the less sterically hindered oxygen. nih.gov

O–O Bond Cleavage: A single electron transfer from Fe(II) to the peroxide bond occurs, leading to the homolytic cleavage of the O–O bond and the formation of an iron(III)-alkoxy species and an oxy-radical intermediate. nih.gov The energy barrier for this step, known as the transition state energy, can be calculated to determine the reaction kinetics.

Fragmentation: The resulting oxy-radical undergoes rapid fragmentation. In the case of a 1,2,4-trioxolane, this typically involves a β-scission process that opens the trioxolane ring and generates a carbon-centered radical. nih.gov The stability of the resulting radical, which can be assessed computationally, influences the favorability of this step. For this compound, fragmentation would likely lead to the formation of a stabilized secondary carbon radical.

By calculating the thermodynamics of the transition states and the energies of all intermediates, a complete mechanistic interpretation of the reductive cleavage can be achieved. nih.gov

Conformational Energy Landscape and Stereoelectronic Effects on the Trioxolane Ring

The three-dimensional structure and conformational flexibility of the 1,2,4-trioxolane ring are governed by subtle stereoelectronic effects. wikipedia.org The trioxolane ring is not planar and typically adopts envelope or twisted conformations. Computational methods are used to explore the conformational energy landscape and identify the most stable conformers.

Stereoelectronic effects, such as the anomeric effect, play a critical role in the stability and reactivity of ozonides. nih.govresearchgate.netrsc.org These effects arise from the interaction of electron lone pairs on the oxygen atoms with adjacent antibonding (σ*) orbitals. rsc.orgfsu.edu Key interactions in the 1,2,4-trioxolane ring include:

nO → σ*C-O: Donation from an oxygen lone pair into the antibonding orbital of an adjacent carbon-oxygen bond.

nO → σ*O-O: Interaction between a lone pair on one peroxide oxygen and the antibonding orbital of the O–O bond.

These hyperconjugative interactions stabilize specific conformations where the interacting orbitals are properly aligned (typically anti-periplanar). rsc.org For this compound, the benzyl group can adopt either a pseudo-axial or pseudo-equatorial position on the ring. The relative energies of these conformers are determined by a balance between steric hindrance from the bulky benzyl group and these stabilizing stereoelectronic interactions. nih.govresearchgate.net Computational modeling allows for the quantification of these effects and the prediction of the dominant conformation in the ground state, which in turn influences its reactivity.

Prediction of Reactivity Profiles and Selectivity

Computational chemistry enables the prediction of reactivity and selectivity for this compound in various chemical transformations. The reactivity of the molecule is dominated by the labile peroxide bond.

DFT calculations can be used to generate molecular properties that act as reactivity descriptors. For instance, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For a 1,2,4-trioxolane, the peroxide oxygen atoms are electron-rich and are the likely sites for coordination with Lewis acids or metals like Fe(II).

Furthermore, frontier molecular orbital (FMO) theory can be applied. The lowest unoccupied molecular orbital (LUMO) is often the σ* orbital of the O–O bond. Its energy and spatial distribution indicate the susceptibility of the peroxide bond to nucleophilic attack or reduction. nih.gov The regioselectivity of the Fe(II)-mediated cleavage can be predicted by examining which of the two peroxide oxygen atoms has a larger LUMO coefficient, indicating it as the preferred site of electron transfer. It is proposed that the reaction occurs regioselectively at the less hindered oxygen, which allows for better orbital overlap with the incoming reductant. nih.gov

Computational studies on related 1,2,4-triazole (B32235) systems have successfully used these methods to predict sites of reactivity and rationalize experimental outcomes, demonstrating the predictive power of these theoretical approaches. pensoft.netmdpi.com

Chemical Modification and Structure Reactivity Relationships Within 3 Benzyl 1,2,4 Trioxolane Derivatives

Synthesis of Analogues with Variations on the Benzyl (B1604629) Substituent

The primary and most direct method for synthesizing 1,2,4-trioxolanes is the ozonolysis of alkenes. This reaction involves the oxidative cleavage of a carbon-carbon double bond by ozone, leading to the formation of an ozonide intermediate (a 1,2,4-trioxolane). To synthesize analogues of 3-benzyl-1,2,4-trioxolane with different substituents on the benzyl ring, the corresponding substituted styrenes are used as precursors.

The general synthetic approach involves dissolving the appropriately substituted styrene (B11656) derivative in an inert solvent, such as dichloromethane (B109758) or methanol (B129727), and cooling the solution to a low temperature (typically -78 °C). A stream of ozone is then passed through the solution until the starting alkene is consumed. The reaction mixture is then worked up, often under reductive conditions (e.g., using dimethyl sulfide (B99878) or triphenylphosphine) to yield the desired 3-substituted-1,2,4-trioxolane alongside a carbonyl compound.

By selecting different substituted styrene precursors, a diverse library of this compound analogues can be generated. Modifications can include the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions (ortho, meta, para) on the aromatic ring of the benzyl substituent.

Table 1: Synthesis of this compound Analogues via Ozonolysis of Substituted Styrenes

| Precursor Alkene | Benzyl Substituent | Resulting this compound Analogue |

|---|---|---|

| 1-ethenyl-4-methoxybenzene | 4-Methoxybenzyl | 3-(4-Methoxybenzyl)-1,2,4-trioxolane |

| 1-ethenyl-4-nitrobenzene | 4-Nitrobenzyl | 3-(4-Nitrobenzyl)-1,2,4-trioxolane |

| 1-chloro-2-ethenylbenzene | 2-Chlorobenzyl | 3-(2-Chlorobenzyl)-1,2,4-trioxolane |

| 1-ethenyl-3,5-dimethylbenzene | 3,5-Dimethylbenzyl | 3-(3,5-Dimethylbenzyl)-1,2,4-trioxolane |

Exploration of Substituent Effects on Peroxide Bond Stability and Reactivity

The stability and reactivity of the peroxide bond are the most critical determinants of the chemical behavior of 1,2,4-trioxolanes. The antimalarial activity of many synthetic peroxides, for instance, is predicated on the reductive cleavage of the O-O bond by ferrous iron (Fe(II)) within the parasite. The nature of the substituent on the benzyl group at the C3 position can significantly influence this process through electronic and steric effects.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the trioxolane ring. This can lead to increased stability of the peroxide bond, potentially making the molecule less reactive. While this might decrease certain biological activities, it could improve the shelf-life and metabolic stability of the compound.

Steric Effects: Bulky substituents, particularly at the ortho position of the benzyl ring, can sterically hinder the approach of reactants, such as Fe(II), to the peroxide bridge. This steric shielding can decrease the rate of peroxide bond cleavage and thus reduce the compound's reactivity. However, as seen in related dispiro-1,2,4-trioxolanes, bulky groups like spiroadamantane are often crucial for potent biological activity, suggesting a complex relationship between steric hindrance and efficacy.

Table 2: Predicted Effects of Benzyl Substituents on Peroxide Bond Properties

| Substituent on Benzyl Ring | Position | Electronic Effect | Predicted Effect on Peroxide Bond Stability | Predicted Effect on Reactivity (e.g., with Fe(II)) |

|---|---|---|---|---|

| -OCH₃ | para | Electron-Donating | Increase | Decrease |

| -CH₃ | para | Electron-Donating | Increase | Decrease |

| -H | - | Neutral | Baseline | Baseline |

| -Cl | para | Electron-Withdrawing | Decrease | Increase |

| -NO₂ | para | Strong Electron-Withdrawing | Significant Decrease | Significant Increase |

Strategies for Enhancing Chemical Stability through Structural Modifications

While high reactivity is sometimes desired, poor chemical stability can be a major drawback, limiting a compound's shelf-life and oral bioavailability. Studies on related 1,2,4-trioxanes have shown that they can be susceptible to degradation under acidic conditions, such as those found in the stomach (pH 1.5–3.5) nih.govacs.orgacs.org. This acid-catalyzed degradation can cleave the trioxolane ring, rendering the compound inactive before it reaches its target.

Several strategies can be employed to enhance the stability of the this compound core:

Introduction of Bulky Spirocyclic Groups: A highly successful strategy in the development of synthetic antimalarial peroxides has been the incorporation of bulky, rigid ring systems, such as adamantane (B196018) or cyclohexane (B81311), attached in a spirocyclic fashion to the carbon atom adjacent to the peroxide linkage nih.gov. This creates significant steric hindrance around the trioxolane ring, protecting it from premature degradation. A similar strategy could involve synthesizing spirocyclic derivatives where the this compound is fused to a cyclohexane or other robust ring system.

Bioisosteric Replacement: The benzyl group itself could be replaced with a more stable bioisostere that retains the desired steric and electronic properties but is less susceptible to metabolic modification.

Modulation of Electronic Properties: As discussed previously, introducing electron-donating groups onto the benzyl ring can enhance the intrinsic stability of the peroxide bond, making it less prone to spontaneous or acid-catalyzed decomposition.

Development of Novel Heterocyclic Rings Fused with or Containing the 1,2,4-Trioxolane (B1211807) Core

To create more complex and potentially more potent and stable analogues, the 1,2,4-trioxolane ring can be incorporated into larger, fused heterocyclic systems. These advanced structures can lock the molecule into specific conformations, enhance stability, and introduce new points for functionalization.

Bridged 1,2,4-Trioxolanes: A novel class of "bridged ozonides" has been synthesized through the acid-catalyzed peroxidation of 1,5-diketones with hydrogen peroxide mdpi.com. This method creates bicyclic systems containing the 1,2,4-trioxolane core. By designing a 1,5-diketone precursor that includes a benzyl substituent, it would be possible to synthesize bridged systems related to this compound. This approach offers a pathway to conformationally constrained analogues with potentially enhanced stability and unique structure-activity relationships.

Spiro-fused Systems: As mentioned for enhancing stability, the creation of spiro-fused heterocycles is a prominent strategy. The synthesis typically involves the ozonolysis of an exocyclic alkene or the reaction of a ketone with an appropriate peroxide precursor. For example, reacting a ketone bearing a benzyl group with an oxidizing agent could lead to the formation of a spiro-1,2,4-trioxolane. These spiro compounds often exhibit improved stability and favorable physicochemical properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-ethenyl-4-methoxybenzene |

| 3-(4-Methoxybenzyl)-1,2,4-trioxolane |

| 1-ethenyl-4-nitrobenzene |

| 3-(4-Nitrobenzyl)-1,2,4-trioxolane |

| 1-chloro-2-ethenylbenzene |

| 3-(2-Chlorobenzyl)-1,2,4-trioxolane |

| 1-ethenyl-3,5-dimethylbenzene |

| 3-(3,5-Dimethylbenzyl)-1,2,4-trioxolane |

| 1-ethenyl-4-(trifluoromethyl)benzene |

| 3-(4-(Trifluoromethyl)benzyl)-1,2,4-trioxolane |

| Dimethyl sulfide |

| Triphenylphosphine |

| Adamantane |

Conclusion and Future Directions in 3 Benzyl 1,2,4 Trioxolane Research

Outlook for Advanced Chemical Applications and Methodological Advancements:Speculation on applications or synthetic improvements cannot be made without foundational data on the compound's specific properties.

Extrapolating from the general class of ozonides would violate the core instruction to maintain a strict focus on the subject compound. Therefore, the request to generate the specified article cannot be fulfilled at this time.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the molecular conformation of 3-Benzyl-1,2,4-trioxolane?

- Methodological Answer : Combine rotational spectroscopy (to analyze isotopic species and Stark effects for dipole moment determination) with ab initio molecular orbital (MO) calculations using augmented basis sets (e.g., HF/6-31G* with polarization functions). These methods resolve puckering modes and conformational barriers, as demonstrated in studies of structurally analogous trioxolanes .

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Methodological Answer : Use controlled ozonolysis conditions with inert solvents (e.g., 1,4-dioxane) and stoichiometric monitoring of intermediates. Reference protocols for analogous trioxolanes highlight the importance of low hydrocarbon concentrations and moderate humidity to avoid side reactions and stabilize ozonide intermediates .

Q. What stability considerations are critical for handling this compound in aqueous environments?

- Methodological Answer : Assess vapor pressure (e.g., 0.34 Pa for secondary ozonides) to predict partitioning between gas and condensed phases. Use iron(II)-mediated degradation kinetics studies to evaluate decomposition pathways, as shown for dispiro-trioxolanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.